molecular formula C15H14ClN3O3 B11020803 N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide

N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide

Cat. No.: B11020803
M. Wt: 319.74 g/mol
InChI Key: CPBPDFJEPBQNCF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide is an organic compound with the molecular formula C15H14ClN3O3. This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylamino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide

InChI

InChI=1S/C15H14ClN3O3/c1-18(2)11-5-3-10(4-6-11)15(20)17-14-9-12(19(21)22)7-8-13(14)16/h3-9H,1-2H3,(H,17,20)

InChI Key

CPBPDFJEPBQNCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-5-nitroaniline.

    Acylation: The 2-chloro-5-nitroaniline is then acylated with 4-(dimethylamino)benzoyl chloride in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Amines or thiols, base such as sodium hydroxide, solvent like dimethylformamide.

Major Products Formed

    Reduction: Formation of N-(2-amino-5-nitrophenyl)-4-(dimethylamino)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.

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